molecular formula C9H5ClO2 B13519624 4-Chloro-6-ethynylbenzo[d][1,3]dioxole

4-Chloro-6-ethynylbenzo[d][1,3]dioxole

Cat. No.: B13519624
M. Wt: 180.59 g/mol
InChI Key: GAYUVDAPXSONGL-UHFFFAOYSA-N
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Description

The Benzo[d]ontosight.ainih.govdioxole Moiety: Significance in Contemporary Chemical Research

The benzo[d] ontosight.ainih.govdioxole, or 1,2-methylenedioxybenzene, scaffold is a prevalent structural motif found in a vast array of natural products and synthetic compounds. organic-chemistry.org Its presence is often associated with significant biological activity. This heterocyclic system, consisting of a benzene (B151609) ring fused to a five-membered dioxole ring, is more than just a passive structural element. chemicalbook.com The oxygen atoms in the dioxole ring increase the electron density of the aromatic system, which can facilitate electrophilic substitution reactions and influence the molecule's interaction with biological targets. chemicalbook.com

In the pharmaceutical sector, derivatives of benzo[d] ontosight.ainih.govdioxole are investigated for a wide range of therapeutic properties, including anti-inflammatory, neuroprotective, antimicrobial, and antioxidant effects. ontosight.aichemicalbook.com The scaffold's unique electronic and conformational properties can enhance a molecule's binding affinity to specific receptors and enzymes. ontosight.ai Furthermore, the benzo[d] ontosight.ainih.govdioxole moiety is a key component in the fragrance industry, valued for its unique aromatic qualities. chemicalbook.com Its structural rigidity and potential for diverse functionalization make it a versatile starting point for the synthesis of complex molecules. chemicalbook.com

Strategic Utility of Ethynyl (B1212043) Groups in Modern Organic Synthesis

The ethynyl group (–C≡CH) is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon and carbon-heteroatom bonds. As a terminal alkyne, the ethynyl group on the 4-Chloro-6-ethynylbenzo[d] ontosight.ainih.govdioxole molecule offers a reactive handle for a multitude of chemical transformations.

One of the most prominent applications of terminal alkynes is in transition metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling . This reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a process that is fundamental to the construction of complex organic molecules, including pharmaceuticals, natural products, and organic materials. wikipedia.org The Sonogashira reaction is typically carried out under mild conditions, making it compatible with a wide range of functional groups. wikipedia.org

Furthermore, the ethynyl group is a key participant in azide-alkyne cycloaddition reactions , a cornerstone of "click chemistry." organic-chemistry.org This highly efficient and specific reaction, particularly the copper(I)-catalyzed variant (CuAAC), forms a stable 1,2,3-triazole ring, a valuable linker in drug discovery, bioconjugation, and materials science. organic-chemistry.orgtcichemicals.com The modular nature of click chemistry allows for the rapid synthesis of large libraries of compounds for biological screening. tcichemicals.com

Halogenated Aromatic Systems: Their Role and Relevance in Chemical Synthesis and Design

The incorporation of halogen atoms, such as chlorine, into aromatic systems is a widely employed strategy in medicinal chemistry and materials science. The chloro substituent in 4-Chloro-6-ethynylbenzo[d] ontosight.ainih.govdioxole significantly influences the molecule's physicochemical properties and reactivity.

Halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. ontosight.ai In drug design, the introduction of a chlorine atom can enhance a compound's pharmacological profile. From a synthetic standpoint, the chlorine atom serves as a versatile functional handle. It can act as a leaving group in nucleophilic aromatic substitution reactions or as a directing group in electrophilic aromatic substitution. Moreover, the chloro group can participate in various cross-coupling reactions, further expanding the synthetic utility of the molecule.

Research Context and Future Trajectories for 4-Chloro-6-ethynylbenzo[d]ontosight.ainih.govdioxole

While specific, in-depth research on 4-Chloro-6-ethynylbenzo[d] ontosight.ainih.govdioxole is not extensively documented in publicly available literature, its structural motifs suggest a clear and promising trajectory for future research. The combination of the biologically relevant benzodioxole core, the synthetically versatile ethynyl group, and the modulating chloro substituent makes this compound a highly attractive building block for several key areas of chemical research.

Potential Research Applications:

Medicinal Chemistry: The compound is an ideal starting material for the synthesis of novel therapeutic agents. The benzodioxole scaffold is a known pharmacophore, and the ethynyl and chloro groups provide handles for diversification to create libraries of compounds for screening against various diseases. For instance, Sonogashira coupling could be used to introduce a variety of aryl or heteroaryl groups, while click chemistry could be employed to link the molecule to other pharmacophores or biomolecules.

Materials Science: The rigid, planar structure of the benzodioxole ring system, combined with the linear ethynyl group, makes this compound a potential precursor for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The chloro group can be used to tune the electronic properties of the resulting materials.

Agrochemicals: The benzodioxole moiety is found in some natural and synthetic insecticides. The functional handles on 4-Chloro-6-ethynylbenzo[d] ontosight.ainih.govdioxole could be used to develop new agrochemicals with improved efficacy and environmental profiles.

Future Synthetic Explorations:

The future synthetic utility of 4-Chloro-6-ethynylbenzo[d] ontosight.ainih.govdioxole will likely focus on exploiting its dual reactivity. The ethynyl group can be functionalized through reactions like the Sonogashira coupling, while the chloro group can be targeted in subsequent cross-coupling reactions or nucleophilic substitutions. This sequential functionalization would allow for the controlled and precise construction of highly complex and diverse molecular architectures.

Below are illustrative tables for typical Sonogashira and Click Chemistry reactions, which could be adapted for 4-Chloro-6-ethynylbenzo[d] ontosight.ainih.govdioxole.

Table 1: Illustrative Conditions for Sonogashira Coupling of Aryl Halides with Terminal Alkynes This table presents generalized conditions and is not based on specific experimental data for 4-Chloro-6-ethynylbenzo[d] ontosight.ainih.govdioxole.

Entry Aryl Halide Alkyne Catalyst Co-catalyst Base Solvent Temp (°C) Yield (%)
1 Iodobenzene Phenylacetylene Pd(PPh₃)₄ CuI Et₃N THF 25 95
2 Bromobenzene 1-Heptyne PdCl₂(PPh₃)₂ CuI i-Pr₂NH Toluene 80 88

Table 2: Representative Conditions for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) This table presents generalized conditions and is not based on specific experimental data for 4-Chloro-6-ethynylbenzo[d] ontosight.ainih.govdioxole.

Entry Alkyne Azide (B81097) Copper Source Reducing Agent Solvent Temp (°C) Yield (%)
1 Phenylacetylene Benzyl Azide CuSO₄·5H₂O Sodium Ascorbate t-BuOH/H₂O 25 98
2 Propargyl Alcohol 1-Azidohexane CuI - CH₃CN 25 94
3 1-Ethynylcyclohexene 3-Azidopropanoic acid Cu(OAc)₂ Sodium Ascorbate DMSO 40 90

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5ClO2

Molecular Weight

180.59 g/mol

IUPAC Name

4-chloro-6-ethynyl-1,3-benzodioxole

InChI

InChI=1S/C9H5ClO2/c1-2-6-3-7(10)9-8(4-6)11-5-12-9/h1,3-4H,5H2

InChI Key

GAYUVDAPXSONGL-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=C(C(=C1)Cl)OCO2

Origin of Product

United States

Synthetic Strategies and Methodologies for 4 Chloro 6 Ethynylbenzo D 1 2 Dioxole

Retrosynthetic Dissection and Identification of Key Starting Materials

A retrosynthetic analysis of 4-Chloro-6-ethynylbenzo[d] wikipedia.orglibretexts.orgdioxole reveals several viable pathways for its construction. The primary disconnections involve the carbon-carbon bond of the ethynyl (B1212043) group and the carbon-chlorine bond.

Pathway A: Late-stage Ethynylation

This common approach disconnects the ethynyl group, leading to a 4-chloro-6-halobenzo[d] wikipedia.orglibretexts.orgdioxole intermediate. The ethynyl group can then be introduced via a cross-coupling reaction. This retrosynthetic step suggests that a key starting material would be a di-halogenated benzo[d] wikipedia.orglibretexts.orgdioxole, such as 6-bromo-4-chlorobenzo[d] wikipedia.orglibretexts.orgdioxole, or an aldehyde precursor like 4-chloro-6-formylbenzo[d] wikipedia.orglibretexts.orgdioxole.

Pathway B: Late-stage Chlorination

Alternatively, the chloro group can be introduced in a later step. This pathway would involve the synthesis of a 6-ethynylbenzo[d] wikipedia.orglibretexts.orgdioxole intermediate, which would then undergo regioselective chlorination. This approach relies on the ability to control the position of chlorination on an already substituted benzodioxole ring.

Based on the prevalence of robust and versatile cross-coupling methodologies, Pathway A is often the more strategically sound approach. Therefore, key starting materials for the synthesis of 4-Chloro-6-ethynylbenzo[d] wikipedia.orglibretexts.orgdioxole are typically substituted benzo[d] wikipedia.orglibretexts.orgdioxole precursors, which can be synthesized from commercially available catechols or their derivatives.

Ethynyl Group Introduction via Carbon-Carbon Bond Formation

The introduction of the ethynyl moiety is a critical step in the synthesis of the target molecule. Several powerful methods are available for this transformation.

Palladium-Catalyzed Sonogashira Cross-Coupling Protocols

The Sonogashira reaction is a highly effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

For the synthesis of 4-Chloro-6-ethynylbenzo[d] wikipedia.orglibretexts.orgdioxole, a 4-chloro-6-halobenzo[d] wikipedia.orglibretexts.orgdioxole (where the halogen is typically iodine or bromine for higher reactivity) can be coupled with a suitable acetylene (B1199291) source, such as trimethylsilylacetylene (B32187) (TMSA). The use of TMSA is advantageous as it allows for a single coupling to occur, and the trimethylsilyl (B98337) group can be easily removed under mild conditions to yield the terminal alkyne. The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > Br > Cl. wikipedia.org This differential reactivity can be exploited for selective couplings in di-halogenated substrates. wikipedia.org

Catalyst SystemAlkyne SourceBaseSolventTemperatureYield
Pd(PPh₃)₂Cl₂ / CuITrimethylsilylacetyleneEt₃N / PiperidineTHF / TolueneRoom Temp. to 50 °CGood to Excellent
Pd(OAc)₂ / PPh₃ / CuIPhenylacetylenen-BuNH₂Benzene (B151609)80 °CHigh
[PdCl₂(dppf)]Various terminal alkynesCs₂CO₃DMF100 °CGood

Table 1: Typical Conditions for Sonogashira Coupling Reactions

Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). organic-chemistry.org

Corey-Fuchs Alkynylation and Related Approaches

The Corey-Fuchs reaction provides a reliable two-step method for converting an aldehyde into a terminal alkyne. libretexts.orgnih.gov This method is particularly useful when the corresponding aryl halide for a Sonogashira coupling is not readily accessible.

The first step involves the reaction of an aldehyde, such as 4-chloro-6-formylbenzo[d] wikipedia.orglibretexts.orgdioxole, with a phosphonium (B103445) ylide generated from triphenylphosphine (B44618) and carbon tetrabromide to form a 1,1-dibromoalkene. libretexts.org In the second step, treatment of the dibromoalkene with a strong base, typically two equivalents of an alkyllithium reagent like n-butyllithium, results in elimination of HBr and lithium-halogen exchange to form a lithium acetylide, which upon aqueous workup, yields the terminal alkyne. nih.gov

StepReagentsSolventTemperatureIntermediate/Product
1PPh₃, CBr₄Dichloromethane (B109758)0 °C to Room Temp.4-Chloro-6-(2,2-dibromovinyl)benzo[d] wikipedia.orglibretexts.orgdioxole
2n-BuLiTetrahydrofuran (B95107)-78 °C to Room Temp.4-Chloro-6-ethynylbenzo[d] wikipedia.orglibretexts.orgdioxole

Table 2: General Steps of the Corey-Fuchs Alkynylation

A significant advantage of the Corey-Fuchs reaction is that the intermediate lithium acetylide can be trapped with various electrophiles to introduce other functional groups at the terminus of the alkyne. nih.gov

Alternative Metal-Catalyzed and Metal-Free Ethynylation Methods

While the Sonogashira and Corey-Fuchs reactions are the most common methods, other techniques for introducing an ethynyl group exist. These include:

Stephens-Castro Coupling: This copper-mediated reaction involves the coupling of a copper(I) acetylide with an aryl halide. It is particularly effective for aryl iodides and bromides.

Palladium-catalyzed coupling with other organometallic reagents: Alkynylstannanes (Stille coupling) or alkynylzinc reagents (Negishi coupling) can also be used to introduce the ethynyl group, though these methods are often less direct than the Sonogashira reaction.

Metal-free ethynylation: Recent advancements have led to the development of metal-free methods for the ethynylation of aryl halides, often involving strong bases and radical intermediates. However, these methods are generally less established and may have a more limited substrate scope compared to the palladium-catalyzed reactions.

Methodologies for Introducing and Manipulating the Chlorine Substituent

The introduction of the chlorine atom at the 4-position of the benzo[d] wikipedia.orglibretexts.orgdioxole ring requires careful consideration of regioselectivity. The dioxole ring is electron-rich and thus susceptible to electrophilic aromatic substitution.

Direct chlorination of benzo[d] wikipedia.orglibretexts.orgdioxole with reagents such as chlorine gas, sulfuryl chloride, or N-chlorosuccinimide can lead to a mixture of mono- and di-chlorinated products. The regioselectivity is influenced by the reaction conditions and the presence of other substituents on the aromatic ring. For instance, the presence of an electron-donating group can direct the incoming electrophile to specific positions.

To achieve the desired 4-chloro substitution pattern, a common strategy is to start with a precursor that has a directing group at a specific position. For example, starting with a 6-substituted benzo[d] wikipedia.orglibretexts.orgdioxole can influence the position of subsequent chlorination. Alternatively, a halogen at the 4-position can be introduced via a Sandmeyer reaction from a corresponding amine or through other methods involving organometallic intermediates.

Modular Synthesis of Substituted Benzo[d]wikipedia.orglibretexts.orgdioxole Precursors

The synthesis of the target molecule relies on the availability of appropriately substituted benzo[d] wikipedia.orglibretexts.orgdioxole precursors. A modular approach allows for the synthesis of a variety of these precursors from simple starting materials.

The core benzo[d] wikipedia.orglibretexts.orgdioxole ring system is typically formed by the reaction of a catechol with a dihalomethane or a related methylene (B1212753) equivalent. mdpi.com Substituents can be introduced either on the starting catechol or on the formed benzodioxole ring.

For example, starting with 4-bromocatechol (B119925) and reacting it with dichloromethane would yield 5-bromobenzo[d] wikipedia.orglibretexts.orgdioxole. This intermediate can then undergo further functionalization. Formylation via a Vilsmeier-Haack reaction or Friedel-Crafts acylation can introduce a carbonyl group, which can then be a handle for further transformations, including conversion to an ethynyl group via the Corey-Fuchs reaction.

Halogenation of the benzodioxole ring is another key transformation. For instance, bromination of benzo[d] wikipedia.orglibretexts.orgdioxole can yield 5-bromobenzo[d] wikipedia.orglibretexts.orgdioxole, which can then be subjected to further halogenation or other functional group interconversions. The synthesis of di-halogenated precursors like 6-bromo-4-chlorobenzo[d] wikipedia.orglibretexts.orgdioxole is a key step for a selective Sonogashira coupling strategy. This can be achieved through a multi-step sequence involving protection, directed ortho-metalation, and halogenation.

The modular synthesis of these precursors allows for flexibility in the synthetic route and can be adapted to produce a range of substituted benzo[d] wikipedia.orglibretexts.orgdioxole derivatives.

Process Optimization for Enhanced Efficiency and Scalability

Process optimization is a critical phase in chemical synthesis that aims to maximize product yield, purity, and throughput while minimizing costs, reaction time, and environmental impact. For the synthesis of 4-Chloro-6-ethynylbenzo[d] wikipedia.orgnih.govdioxole via the Sonogashira coupling, optimization focuses on several key variables.

Detailed Research Findings

The core of the synthetic strategy is the selective reaction at the 6-position of the benzodioxole ring. This is achieved by using a precursor where the halogens at the 4- and 6-positions have different reactivities. The established reactivity order for halides in Sonogashira couplings is I > Br > OTf >> Cl. wikipedia.org Therefore, the ideal starting material is 4-chloro-6-iodobenzo[d] wikipedia.orgnih.govdioxole . The palladium catalyst will selectively activate the more reactive carbon-iodine bond, leaving the carbon-chlorine bond intact. nih.gov

Key Optimization Parameters:

Catalyst System: The reaction is typically catalyzed by a combination of a palladium(0) complex and a copper(I) salt. organic-chemistry.org

Palladium Catalyst: Common choices include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂). libretexts.org Catalyst loading is a key optimization point; reducing the amount of the expensive palladium catalyst is crucial for scalability. Research has shown that catalyst concentrations can sometimes be reduced to as low as 0.025 mol% for reactive substrates. kaust.edu.sa

Copper Co-catalyst: Copper(I) iodide (CuI) is frequently used to facilitate the reaction at milder temperatures. libretexts.org However, its presence can lead to the undesirable side reaction of alkyne homocoupling (Glaser coupling). Consequently, significant research has been dedicated to developing copper-free Sonogashira protocols. nih.gov These copper-free methods often require slightly different ligands or reaction conditions to achieve high efficiency. nih.gov

Ligands: The choice of phosphine (B1218219) ligands on the palladium center influences the catalyst's stability and reactivity. Electron-rich and sterically bulky ligands can increase the rate of the crucial oxidative addition step and promote catalyst turnover. libretexts.org

Reaction Conditions:

Base: A base is required to neutralize the hydrogen halide formed during the reaction. wikipedia.org Amine bases such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) are often used and can also serve as the solvent. wikipedia.orgkaust.edu.sa The amount of base is a parameter for optimization, with studies showing that reducing the excess can improve process efficiency. kaust.edu.sa

Solvent: While amine bases can be used as solvents, other organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are also common. wikipedia.org For improved sustainability ("Green Chemistry"), protocols using aqueous media have been developed, which can simplify workup procedures. kaust.edu.sa

Temperature: The Sonogashira reaction is known for proceeding under mild conditions, often at room temperature. wikipedia.org Optimizing the temperature is a balance between achieving a reasonable reaction rate and preventing the degradation of catalysts and reactants or the formation of byproducts.

The following interactive table summarizes how varying these parameters can influence the synthesis of 4-Chloro-6-ethynylbenzo[d] wikipedia.orgnih.govdioxole.

Table 1: Optimization of Reaction Conditions for Sonogashira Synthesis of 4-Chloro-6-ethynylbenzo[d] wikipedia.orgnih.govdioxole
ParameterCondition A (Standard)Condition B (Optimized for Cost/Speed)Condition C (Optimized for Purity/Greenness)Expected Outcome
Starting Material4-chloro-6-bromobenzo[d] wikipedia.orgnih.govdioxole4-chloro-6-iodobenzo[d] wikipedia.orgnih.govdioxole4-chloro-6-iodobenzo[d] wikipedia.orgnih.govdioxoleIodo- derivative provides higher reactivity, allowing for milder conditions and lower catalyst loading. wikipedia.org
Palladium CatalystPdCl₂(PPh₃)₂ (2 mol%)Pd(PPh₃)₄ (0.5 mol%)Aqueous-phase catalyst (e.g., PdCl₂(TPPTS)₂) (0.1 mol%)Lower catalyst loading reduces cost; specialized catalysts can enable aqueous reactions.
Co-CatalystCuI (3 mol%)CuI (1 mol%)None (Copper-free)Eliminating copper prevents alkyne homocoupling, increasing product purity. nih.gov
BaseTriethylamineTriethylamineK₂CO₃ (Potassium Carbonate)Inorganic bases can be easier to remove during workup and may be preferred in aqueous media. wikipedia.org
SolventTHF/TriethylamineDMFWaterAqueous solvents reduce environmental impact and can simplify product isolation. kaust.edu.sa
Temperature60 °CRoom Temperature50 °CLower temperatures can reduce side reactions but may require longer reaction times or more active catalysts. wikipedia.org

Scalability Considerations

Transitioning a synthetic procedure from the laboratory bench to a large-scale manufacturing process introduces a new set of challenges that must be addressed through careful process optimization.

Economic Viability: The high cost of palladium catalysts is a major barrier to scalability. Process optimization must focus on minimizing catalyst loading and ensuring efficient recovery and recycling of the catalyst where possible.

Purification: Laboratory-scale purification often relies on column chromatography, which is impractical and expensive for large quantities. A scalable process requires a robust method for product isolation and purification, such as crystallization. This necessitates selecting reaction conditions that minimize byproduct formation, making purification simpler.

Safety and Environmental Impact: Many solvents and reagents used in organic synthesis, such as DMF and amine bases, are toxic and have environmental disposal costs. The development of "greener" protocols using less hazardous solvents like water or alcohols, and minimizing waste, is a key goal of modern process chemistry. kaust.edu.sa

Control of Exotherms: Cross-coupling reactions can be exothermic. On a large scale, the heat generated must be carefully managed to prevent runaway reactions. This may involve optimizing the rate of reagent addition or using specialized reactor designs for efficient heat transfer.

Homocoupling Byproduct: The formation of a di-alkyne byproduct from the homocoupling of the terminal alkyne is a common issue, particularly in copper-catalyzed reactions. This reduces the yield of the desired product and complicates purification. Copper-free conditions are a primary strategy to mitigate this issue on a large scale. nih.gov

The following table outlines the primary challenges in scaling up the synthesis and the corresponding optimization strategies.

Table 2: Scalability Challenges and Mitigation Strategies
ChallengeMitigation Strategy
High Cost of Palladium Catalyst- Reduce catalyst loading (mol%).
  • Screen for more active, lower-cost catalysts or ligands.
  • Implement catalyst recycling protocols.
  • Impurity from Alkyne Homocoupling- Employ copper-free reaction conditions.
  • Optimize reactant stoichiometry and addition rate.
  • Maintain strict anaerobic conditions.
  • Non-scalable Purification (Chromatography)- Develop a robust crystallization procedure for the final product.
  • Optimize reaction conditions to achieve >99% purity in the crude product.
  • Use of Hazardous Solvents (e.g., DMF)- Substitute with greener solvents such as water, ethanol, or 2-MeTHF.
  • Develop solvent-free reaction conditions if possible.
  • Reaction Exotherm- Utilize continuous flow reactors for better heat management.
  • Control the rate of addition of the most reactive component.
  • Reactivity and Transformational Chemistry of 4 Chloro 6 Ethynylbenzo D 1 2 Dioxole

    Cycloaddition Reactions of the Ethynyl (B1212043) Moiety

    The ethynyl group is a versatile functional group for cycloaddition reactions, providing a pathway to construct various cyclic and heterocyclic systems.

    The terminal alkyne functionality of 4-Chloro-6-ethynylbenzo[d] organic-chemistry.orgnih.govdioxole makes it a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govyoutube.comprinceton.edu This reaction typically involves the coupling of a terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst to regioselectively form a 1,4-disubstituted 1,2,3-triazole. nih.govfrontiersin.orgnih.govresearchgate.net The resulting triazole ring is a stable and valuable linker in medicinal chemistry and materials science. youtube.com

    The general reaction scheme is as follows:

    Reactants : 4-Chloro-6-ethynylbenzo[d] organic-chemistry.orgnih.govdioxole and an organic azide (R-N₃).

    Catalyst : A source of Cu(I), often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.

    Solvent : A variety of solvents can be used, including mixtures of water and organic solvents like t-butanol or THF.

    Product : 1-(4-Chloro-6-benzo[d] organic-chemistry.orgnih.govdioxolyl)-4-R-1,2,3-triazole.

    While this reaction is highly predictable for terminal alkynes, specific examples detailing the reaction conditions and yields for 4-Chloro-6-ethynylbenzo[d] organic-chemistry.orgnih.govdioxole are not readily found in the literature. A hypothetical reaction is presented in the table below.

    Azide ReactantCatalyst SystemSolventProductHypothetical Yield (%)
    Benzyl azideCuSO₄/NaAsct-BuOH/H₂O1-Benzyl-4-(4-chloro-6-(benzo[d] organic-chemistry.orgnih.govdioxol-6-yl))-1H-1,2,3-triazole>90
    Azido-PEGCu(I) sourceVariousPEG-conjugated triazoleHigh

    The ethynyl group of 4-Chloro-6-ethynylbenzo[d] organic-chemistry.orgnih.govdioxole can also act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. organic-chemistry.orgwikipedia.orgsigmaaldrich.commasterorganicchemistry.com The reactivity of the alkyne in this context would be influenced by the electronic properties of the benzodioxole ring system. Generally, electron-withdrawing groups on the dienophile accelerate the reaction with electron-rich dienes. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com

    A general representation of a Diels-Alder reaction involving an alkyne is:

    Diene : A conjugated diene (e.g., 1,3-butadiene, cyclopentadiene).

    Dienophile : 4-Chloro-6-ethynylbenzo[d] organic-chemistry.orgnih.govdioxole.

    Conditions : Typically thermal, although Lewis acid catalysis can be employed.

    Product : A substituted cyclohexadiene derivative.

    Furthermore, [2+2] cycloadditions, often photochemically induced, can occur between an alkyne and an alkene to form a cyclobutene (B1205218) ring. nih.govlibretexts.orglibretexts.org These reactions are valuable for the synthesis of strained ring systems. Specific studies on the participation of 4-Chloro-6-ethynylbenzo[d] organic-chemistry.orgnih.govdioxole in Diels-Alder or [2+2] cycloaddition reactions have not been identified.

    Hydrometallation Reactions and Subsequent Functionalizations

    Hydrometallation involves the addition of a metal hydride (M-H) across the triple bond of the alkyne. This process is highly valuable as it introduces both a metal and a hydrogen atom to the alkyne, leading to the formation of a vinylmetallic intermediate that can be further functionalized. Common hydrometallation reactions include hydroboration, hydrosilylation, and hydrostannylation. The regioselectivity of the addition is often influenced by steric and electronic factors, as well as the catalyst used. For terminal alkynes, the metal typically adds to the terminal carbon.

    Hydroboration-Oxidation : This two-step process would convert the alkyne to an aldehyde or ketone. Reaction with a borane (B79455) reagent (e.g., 9-BBN, catecholborane) would form a vinylborane, which upon oxidation (e.g., with H₂O₂), would yield the corresponding carbonyl compound.

    Hydrosilylation : The addition of a hydrosilane (R₃Si-H) in the presence of a transition metal catalyst (e.g., platinum, rhodium) would yield a vinylsilane.

    Hydrostannylation : The addition of a tin hydride (R₃Sn-H), often catalyzed by palladium or radical initiators, would produce a vinylstannane.

    Detailed experimental procedures and outcomes for the hydrometallation of 4-Chloro-6-ethynylbenzo[d] organic-chemistry.orgnih.govdioxole are not available in the surveyed literature.

    Diverse Transition Metal-Catalyzed Coupling Reactions (Beyond Sonogashira)

    The ethynyl and chloro functionalities on 4-Chloro-6-ethynylbenzo[d] organic-chemistry.orgnih.govdioxole allow it to participate in a variety of transition metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

    Suzuki Coupling : The chloro group on the aromatic ring could potentially undergo Suzuki coupling with a boronic acid or ester in the presence of a palladium catalyst and a base. youtube.comorganic-chemistry.orgrsc.org This would lead to the formation of a biaryl linkage.

    Heck Reaction : The aryl chloride can react with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in a substituted alkene. organic-chemistry.orgnih.govfrontiersin.orgsigmaaldrich.comnih.govresearchgate.netrsc.org

    Stille Coupling : The aryl chloride could be coupled with an organostannane reagent using a palladium catalyst. wikipedia.orgmasterorganicchemistry.comnih.govrsc.orgrsc.org

    A summary of potential cross-coupling reactions is provided in the table below. It is important to note that these are hypothetical applications for this specific molecule, as dedicated studies are lacking.

    Coupling ReactionCoupling PartnerCatalyst SystemPotential Product
    SuzukiPhenylboronic acidPd catalyst, base4-Phenyl-6-ethynylbenzo[d] organic-chemistry.orgnih.govdioxole
    HeckStyrenePd catalyst, base4-(2-Phenylvinyl)-6-ethynylbenzo[d] organic-chemistry.orgnih.govdioxole
    StilleTributyl(vinyl)stannanePd catalyst4-Vinyl-6-ethynylbenzo[d] organic-chemistry.orgnih.govdioxole

    Radical Reaction Pathways

    The ethynyl group of 4-Chloro-6-ethynylbenzo[d] organic-chemistry.orgnih.govdioxole can undergo radical additions. princeton.eduresearchgate.netnih.govbeilstein-journals.orgnih.gov These reactions can be initiated by radical initiators (e.g., AIBN) or through photoredox catalysis. The addition of a radical species to the alkyne would generate a vinyl radical, which can then participate in further reactions, such as hydrogen atom abstraction or cyclization if a suitable radical acceptor is present intramolecularly. No specific studies on the radical reactions of 4-Chloro-6-ethynylbenzo[d] organic-chemistry.orgnih.govdioxole were found.

    Functional Group Interconversions at the Ethynyl and Aromatic Positions

    The functional groups of 4-Chloro-6-ethynylbenzo[d] organic-chemistry.orgnih.govdioxole can be transformed into other functionalities.

    At the Ethynyl Position :

    Hydration : Acid-catalyzed hydration (often with a mercury catalyst) or hydroboration-oxidation would convert the terminal alkyne into a methyl ketone (4-Chloro-6-acetylbenzo[d] organic-chemistry.orgnih.govdioxole).

    Reduction : The alkyne can be partially reduced to an alkene using catalysts like Lindlar's catalyst (for the cis-alkene) or sodium in liquid ammonia (B1221849) (for the trans-alkene). Complete reduction to an ethyl group can be achieved by catalytic hydrogenation over palladium on carbon.

    Halogenation : The addition of halogens (e.g., Br₂, Cl₂) across the triple bond can lead to di- or tetra-haloalkanes. beilstein-journals.org

    At the Aromatic Position :

    Nucleophilic Aromatic Substitution (SₙAr) : The chloro substituent on the aromatic ring is generally unreactive towards nucleophilic substitution unless activated by strongly electron-withdrawing groups. researchgate.netorgsyn.orgresearchgate.netnih.govresearchgate.netresearchgate.netmdpi.comnih.gov The benzodioxole ring is generally considered electron-donating, which would disfavor SₙAr reactions. Therefore, harsh reaction conditions would likely be required to substitute the chlorine atom with nucleophiles like amines, alkoxides, or thiols.

    Advanced Spectroscopic and Analytical Characterization Techniques for Research Purposes

    Chromatographic Methods for Purification and Purity Assessment

    Chromatographic techniques are indispensable tools in the synthesis and analysis of 4-Chloro-6-ethynylbenzo[d] sielc.comnajah.edudioxole. These methods are crucial for monitoring the progress of chemical reactions, isolating the target compound from complex mixtures, and quantifying its purity. The selection of a specific chromatographic technique depends on the scale of the synthesis and the analytical requirements of the research.

    High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

    High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the quantitative assessment of 4-Chloro-6-ethynylbenzo[d] sielc.comnajah.edudioxole. It provides high-resolution separation, allowing for the accurate determination of purity and the identification of trace impurities in the final product or synthetic intermediates.

    In a typical HPLC analysis for benzodioxole derivatives, a reversed-phase column, such as a C18 column, is employed. The separation mechanism is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. The mobile phase often consists of a mixture of solvents like acetonitrile (B52724) and water or methanol (B129727) and water, sometimes with additives like formic acid to improve peak shape, especially for mass spectrometry (MS) detection. sielc.com

    The quantitative analysis is performed by integrating the peak area corresponding to 4-Chloro-6-ethynylbenzo[d] sielc.comnajah.edudioxole in the chromatogram and comparing it against a calibration curve generated from standards of known concentration. This method is essential for final product validation and for generating precise data in research applications. While specific HPLC parameters for 4-Chloro-6-ethynylbenzo[d] sielc.comnajah.edudioxole are not extensively published, methods for related benzodioxole and chromene derivatives provide a basis for method development. rsc.orgbiointerfaceresearch.com

    Table 1: Illustrative HPLC Conditions for Analysis of Related Benzodioxole Derivatives

    ParameterCondition 1Condition 2
    Column Daicel Chiralcel OD-HC18 Column
    Mobile Phase n-hexane/i-PrOH (95:5)Acetonitrile/Water (60:40 v/v)
    Flow Rate 0.5 mL/min1.0 mL/min
    Detection UV at 254 nmUV at 290 nm
    Analyte Class Dioxolo[4,5-g]chromene derivative rsc.org3-Chloro-1,2-propanediol biointerfaceresearch.com
    Retention Time t(major) = 13.17 min, t(minor) = 12.40 min rsc.org2.47 min biointerfaceresearch.com

    This table presents example conditions used for compounds structurally related to the benzodioxole class, as specific data for 4-Chloro-6-ethynylbenzo[d] sielc.comnajah.edudioxole is not detailed in the provided sources. These parameters serve as a starting point for developing a validated analytical method.

    Column Chromatography and Thin-Layer Chromatography (TLC) in Synthetic Processes

    In the synthetic pathway leading to 4-Chloro-6-ethynylbenzo[d] sielc.comnajah.edudioxole, Thin-Layer Chromatography (TLC) and column chromatography are fundamental techniques for purification and reaction monitoring. rsc.org

    Thin-Layer Chromatography (TLC) is utilized as a rapid, qualitative method to track the progress of a reaction. By spotting the crude reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, chemists can visualize the disappearance of starting materials and the appearance of the product. TLC is also instrumental in screening for the optimal solvent system (eluent) for purification by column chromatography. The ideal eluent provides a good separation between the target compound and impurities, typically with a retention factor (Rf) for the product in the range of 0.2-0.4. rochester.edu

    Column Chromatography is the primary method for purifying 4-Chloro-6-ethynylbenzo[d] sielc.comnajah.edudioxole on a preparative scale. orgsyn.org The crude product, often dissolved in a minimal amount of solvent or adsorbed onto a solid support like silica gel, is loaded onto a column packed with a stationary phase, most commonly silica gel. orgsyn.orgrsc.org The chosen eluent, determined from prior TLC analysis, is then passed through the column. rochester.edu Components of the mixture travel down the column at different rates based on their affinity for the stationary phase, leading to their separation. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product.

    For benzodioxole derivatives and other related aromatic compounds, typical solvent systems for both TLC and column chromatography involve mixtures of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane (B109758). najah.edursc.orgrsc.org The polarity of the eluent is often gradually increased (gradient elution) to effectively separate compounds with different polarities. orgsyn.org

    Table 2: Common Chromatographic Conditions for Purification of Benzodioxole and Related Aromatic Derivatives

    TechniqueStationary PhaseExample Solvent System (Eluent)ApplicationSource
    TLC Silica Gel 60 F254Petroleum Ether / Ethyl AcetateReaction monitoring, solvent screening worldresearchersassociations.com
    Column Chromatography Silica Gel (200-300 mesh)n-hexane / Ethyl Acetate (4:1)Purification of benzodioxole derivatives najah.edu
    Column Chromatography Silica GelPetroleum EtherPurification of ethynyl (B1212043) derivatives rsc.org
    Column Chromatography Silica GelPetroleum Ether / Ethyl Acetate (10:1)Purification of substituted aromatics rsc.org
    Column Chromatography Silica GelDichloromethane / Methanol (4.7:0.3)Purification of polar benzodioxole products najah.edu

    Theoretical and Computational Chemistry Investigations of 4 Chloro 6 Ethynylbenzo D 1 2 Dioxole

    Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure

    Quantum chemical calculations, particularly DFT, serve as a powerful tool for understanding the intrinsic electronic properties of a molecule from first principles. nih.govresearchgate.netnih.gov For 4-Chloro-6-ethynylbenzo[d] researchgate.netsmolecule.comdioxole, a typical study would involve optimizing the molecule's geometry using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to find the lowest energy structure. bhu.ac.innih.gov

    Molecular Orbital Analysis and Electronic Properties

    Following geometry optimization, a molecular orbital (MO) analysis would be performed. This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the molecule's reactivity, with the HOMO energy relating to its electron-donating ability and the LUMO energy to its electron-accepting ability. nih.govresearchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.govmaterialsciencejournal.org

    A Molecular Electrostatic Potential (MEP) map would also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govresearchgate.net Although no specific HOMO-LUMO or MEP data exists for 4-Chloro-6-ethynylbenzo[d] researchgate.netsmolecule.comdioxole in the searched literature, these analyses are standard for characterizing novel compounds. science.gov

    Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

    DFT calculations are routinely used to predict spectroscopic data, which can aid in the structural confirmation of synthesized compounds. d-nb.info The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net These theoretical shifts are often correlated with experimental data to confirm assignments. nih.gov

    Similarly, vibrational frequencies for an Infrared (IR) spectrum can be calculated. researchgate.net These computed frequencies correspond to specific vibrational modes (stretching, bending) within the molecule. Theoretical spectra are often scaled to better match experimental results, accounting for anharmonicity and other systemic effects. nih.gov No calculated NMR or IR data for 4-Chloro-6-ethynylbenzo[d] researchgate.netsmolecule.comdioxole has been published.

    Conformational Landscape Analysis and Molecular Dynamics Simulations

    For flexible molecules, understanding the different possible conformations and their relative energies is important. While the core benzo[d] researchgate.netsmolecule.comdioxole structure is rigid, rotation around single bonds could be relevant in more complex derivatives. Computational methods can map the potential energy surface to identify stable conformers and the energy barriers between them.

    Molecular dynamics (MD) simulations could be used to study the dynamic behavior of the molecule over time, providing insights into its flexibility and interactions in different environments, such as in solution. No conformational or MD studies specific to 4-Chloro-6-ethynylbenzo[d] researchgate.netsmolecule.comdioxole were found.

    Computational Elucidation of Reaction Mechanisms and Transition States

    Theoretical chemistry is invaluable for studying reaction mechanisms, allowing for the identification of transition states and the calculation of activation energies. nih.govresearchgate.net Given that ethynyl-substituted benzodioxoles can participate in reactions like copper-catalyzed cycloadditions, DFT could be used to model the reaction pathway. nih.gov Such a study would involve locating the geometry of the transition state structure and calculating the energy barrier, providing a deeper understanding of the reaction's kinetics and feasibility. However, no specific computational studies on the reaction mechanisms involving 4-Chloro-6-ethynylbenzo[d] researchgate.netsmolecule.comdioxole have been published.

    In Silico Approaches for Structure-Activity Relationship (SAR) Investigations

    In silico methods are critical in drug discovery for predicting the biological activity of compounds and understanding their structure-activity relationships (SAR). nih.gov Quantitative Structure-Activity Relationship (QSAR) models correlate variations in a molecule's structure with changes in its biological activity. nih.govmdpi.com These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new compounds.

    Molecular docking is another common in silico technique used to predict how a molecule might bind to a biological target, such as a protein or enzyme. researchgate.netresearchgate.net This involves simulating the interaction between the ligand (the molecule) and the receptor to determine the preferred binding mode and affinity. While SAR and docking studies have been performed on various benzodioxole derivatives, no such studies have been specifically reported for 4-Chloro-6-ethynylbenzo[d] researchgate.netsmolecule.comdioxole. researchgate.net

    Role As a Synthetic Building Block and Precursor in Advanced Organic Synthesis

    Scaffold for the Construction of Complex Heterocyclic Systems

    The rigid framework of 4-Chloro-6-ethynylbenzo[d] smolecule.comsemanticscholar.orgdioxole is an ideal starting point for constructing fused and appended heterocyclic rings. The ethynyl (B1212043) and chloro substituents act as key handles for annulation and functionalization reactions, enabling the synthesis of diverse nitrogen- and oxygen-containing heterocycles. semanticscholar.orgresearchgate.net

    The quinoline (B57606) core is a prominent feature in many biologically active compounds, exhibiting a range of activities including antimalarial, antitumor, and antibacterial properties. semanticscholar.orgresearchgate.net 4-Chloro-6-ethynylbenzo[d] smolecule.comsemanticscholar.orgdioxole serves as a valuable precursor for quinoline-based structures. The ethynyl group can participate in metal-catalyzed reactions with quinolone substrates. For instance, derivatives of 5-ethynylbenzo[d] smolecule.comsemanticscholar.orgdioxole have been shown to engage in copper-catalyzed enantioselective alkynylation reactions. smolecule.com

    Furthermore, the ethynyl group can be hydrated to a ketone, which can then undergo condensation reactions, such as the Friedländer annulation, with 2-aminobenzaldehydes or related compounds to construct the quinoline ring system. This approach allows for the incorporation of the benzodioxole moiety into the final quinoline structure, a common strategy for modulating the biological activity of the resulting molecule.

    Purines are fundamental components of nucleic acids and play crucial roles in cellular energy and signaling. nih.gov While direct synthesis of purines from 4-Chloro-6-ethynylbenzo[d] smolecule.comsemanticscholar.orgdioxole is not extensively documented, its structure presents clear potential for such applications. The ethynyl group is a prime functional group for Sonogashira coupling reactions with halogenated purine (B94841) precursors. This powerful carbon-carbon bond-forming reaction would directly attach the benzodioxole moiety to the purine core, generating novel derivatives for biological screening.

    Alternatively, the alkyne can be a key component in building the imidazole (B134444) ring of the purine system. Through a series of steps involving the transformation of the alkyne and subsequent cyclization with a substituted aminopyrimidine, the purine scaffold can be constructed, demonstrating the compound's utility as a foundational building block. nih.gov

    The reactivity of the terminal alkyne in 4-Chloro-6-ethynylbenzo[d] smolecule.comsemanticscholar.orgdioxole opens pathways to a vast range of heterocyclic systems. One of the most prominent reactions is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which yields 1,2,3-triazole derivatives. nih.gov This reaction is highly efficient and tolerant of various functional groups, making it ideal for creating complex molecules.

    Beyond triazoles, the ethynyl group can participate in [3+2] cycloadditions with nitrile oxides to form isoxazoles or with nitrones to form isoxazolines. The compound can also be used to synthesize pyranoquinoline derivatives and other complex spirocyclic systems containing both oxygen and nitrogen. semanticscholar.orgnih.govnih.gov

    Heterocyclic SystemKey Reaction TypeRole of 4-Chloro-6-ethynylbenzo[d] smolecule.comsemanticscholar.orgdioxole
    Quinoline Friedländer Annulation (after alkyne hydration)Provides the benzodioxole-substituted carbonyl component.
    1,2,3-Triazole Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Acts as the alkyne component for cycloaddition.
    Isoxazole [3+2] Cycloaddition with Nitrile OxidesProvides the dipolarophile for the reaction.
    Purine Sonogashira CouplingCouples with a halogenated purine to form a C-C bond.
    Pyrano[3,2-h]quinoline Michael Addition/CyclizationServes as a precursor for building blocks in multi-step syntheses. semanticscholar.org

    Building Block for Advanced Aromatic and Biaryl Compounds

    In addition to forming heterocyclic rings, 4-Chloro-6-ethynylbenzo[d] smolecule.comsemanticscholar.orgdioxole is an excellent building block for constructing extended π-conjugated systems, including advanced aromatic and biaryl compounds. researchgate.net Such molecules are of significant interest in materials science for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net

    The ethynyl group is readily employed in C-C cross-coupling reactions. The Sonogashira coupling, for example, allows for the direct connection of the benzodioxole unit to other aromatic or heteroaromatic rings. The chloro-substituent on the aromatic ring provides an additional, orthogonal site for modification via other cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig amination, enabling the programmed, stepwise assembly of complex multi-aryl systems.

    Applications in Fragment-Based Drug Discovery Research (as a chemical fragment)

    Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying lead compounds in medicinal chemistry. nih.govnih.gov This approach uses small, low-molecular-weight compounds, or "fragments," to probe the binding sites of biological targets. researchgate.net 4-Chloro-6-ethynylbenzo[d] smolecule.comsemanticscholar.orgdioxole is an exemplary chemical fragment, adhering well to the empirical "Rule of Three," which provides guidelines for desirable fragment properties. frontiersin.org

    The success of a fragment lies in its ability to be elaborated into a more potent, drug-like molecule. frontiersin.org The distinct functional groups of 4-Chloro-6-ethynylbenzo[d] smolecule.comsemanticscholar.orgdioxole provide clear and synthetically tractable vectors for this "fragment growing" or "fragment linking" process. The ethynyl group can be used to link to another fragment that binds in an adjacent pocket, while the chloro group can be substituted to introduce new functionalities that enhance binding affinity and selectivity. The benzodioxole core itself is a well-established pharmacophore that can provide key binding interactions.

    Property"Rule of Three" Guideline4-Chloro-6-ethynylbenzo[d] smolecule.comsemanticscholar.orgdioxole Value
    Molecular Weight (MW) ≤ 300 Da180.59 g/mol bldpharm.com
    cLogP ≤ 3~2.5 (Estimated)
    Hydrogen Bond Donors ≤ 30
    Hydrogen Bond Acceptors ≤ 32 (the two oxygen atoms)
    Rotatable Bonds ≤ 30

    Design and Synthesis of Mechanistic Probes and Chemical Biology Tools

    Chemical probes are small-molecule reagents designed to selectively interact with a specific protein target, allowing for the study of its function in complex biological systems. nih.govnih.gov 4-Chloro-6-ethynylbenzo[d] smolecule.comsemanticscholar.orgdioxole is an excellent starting scaffold for the synthesis of such tools.

    The terminal alkyne is particularly valuable as it serves as a bioorthogonal handle. This means it is chemically inert in a biological environment but can be made to react selectively with a partner functional group, most commonly an azide (B81097), through the CuAAC click reaction. This allows researchers to attach various reporter tags to the core molecule. For example, a fluorescent dye can be appended to visualize the localization of the probe's target within a cell, or a biotin (B1667282) tag can be added to isolate the target protein and its binding partners for identification via mass spectrometry. nih.gov The ability to create these tailored chemical biology tools is crucial for target validation and understanding the mechanism of action of potential drugs. nih.gov

    Strategic Use of 4-Chloro-6-ethynylbenzo[d] nih.govnih.govdioxole in the Total Synthesis of Complex Natural Products

    The strategic incorporation of well-defined building blocks is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecular architectures. While 4-Chloro-6-ethynylbenzo[d] nih.govnih.govdioxole is recognized as a versatile synthetic precursor, a thorough review of available scientific literature does not currently provide specific examples of its integration into the total synthesis of complex natural products.

    The unique structural features of 4-Chloro-6-ethynylbenzo[d] nih.govnih.govdioxole, namely the reactive terminal alkyne and the substituted benzodioxole core, suggest its potential utility in a variety of synthetic transformations. The ethynyl group is amenable to a wide range of reactions, including but not limited to:

    Cross-coupling reactions: The terminal alkyne can readily participate in reactions such as the Sonogashira, Suzuki, and Stille couplings, allowing for the formation of carbon-carbon bonds and the elaboration of the molecular framework.

    Click chemistry: The alkyne functionality is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a powerful tool for the convergent synthesis of complex molecules.

    Cycloaddition reactions: The alkyne can act as a dienophile or dipolarophile in various cycloaddition reactions, providing a route to diverse carbocyclic and heterocyclic systems.

    The benzodioxole moiety, a common structural motif in many natural products, offers a stable and often biologically relevant scaffold. The chloro-substituent provides an additional handle for functionalization or can be retained to modulate the electronic properties of the molecule.

    Despite these promising features, the application of 4-Chloro-6-ethynylbenzo[d] nih.govnih.govdioxole as a key building block in the successful total synthesis of a named complex natural product has not been documented in peer-reviewed literature to date. Further research and exploration by synthetic chemists may yet uncover the potential of this compound in achieving the synthesis of intricate natural product targets.

    Future Research Directions and Emerging Applications

    Innovations in Synthetic Methodologies for Benzo[d]researchgate.netsmolecule.comdioxole Scaffolds

    The development of novel and efficient synthetic routes to functionalized benzo[d] researchgate.netsmolecule.comdioxole scaffolds is a continuing area of research. While classical methods exist, future innovations are geared towards greater complexity, efficiency, and selectivity. Modern synthetic strategies that can be adapted and refined for these scaffolds include palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which has been successfully used to create complex benzodioxole derivatives from bromo-substituted precursors. worldresearchersassociations.comresearchgate.net Other multi-step synthetic sequences often begin with functionalized starting materials, like (6-bromobenzo[d] researchgate.netsmolecule.comdioxol-5-yl)methanol, which can be converted through Appel reactions and subsequent nucleophilic substitutions to install azide (B81097) groups. worldresearchersassociations.comresearchgate.net These azides can then undergo Huisgen 1,3-dipolar cycloadditions, demonstrating the scaffold's compatibility with click chemistry. worldresearchersassociations.comresearchgate.net Furthermore, classic carbon-carbon bond-forming reactions like aldol (B89426) condensations are being re-explored to build complex side chains on the benzodioxole ring. mdpi.com

    Table 1: Modern Synthetic Methodologies for Benzo[d] researchgate.netsmolecule.comdioxole Scaffolds
    MethodologyKey Reagents/CatalystsPrimary ApplicationReference
    Suzuki-Miyaura CouplingPdCl₂(PPh₃)₂, PPh₃, K₂CO₃C-C bond formation to attach aryl or vinyl groups. worldresearchersassociations.comresearchgate.net
    Huisgen 1,3-Dipolar CycloadditionAzide-functionalized benzodioxole, alkyne, CuISynthesis of triazole-linked benzodioxole derivatives. worldresearchersassociations.comresearchgate.net
    Aldol CondensationLDA, p-TsOHFormation of α,β-unsaturated ketones from benzodioxole precursors. mdpi.com
    Organoselenium SynthesisNaHSe, Piperidine HClIncorporation of selenium into the benzodioxole framework. ias.ac.in

    Exploration of Novel Reactivity Modes and Catalytic Transformations

    The specific functional groups of 4-Chloro-6-ethynylbenzo[d] researchgate.netsmolecule.comdioxole—the ethynyl (B1212043) moiety, the chloro substituent, and the aromatic ring—offer a rich landscape for exploring novel chemical transformations. The terminal alkyne is particularly notable, serving as a versatile handle for a variety of reactions. It is a key substrate in transition metal-catalyzed functionalizations, including copper-catalyzed enantioselective alkynylations. smolecule.com The ethynyl group is also primed for participation in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". worldresearchersassociations.comresearchgate.net

    The chloro group provides an additional site for reactivity, typically for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents. The benzodioxole ring itself, while generally stable, can undergo electrophilic aromatic substitution, and its inherent electron-donating nature influences the reactivity of the entire molecule. Future research will likely focus on orchestrating the selective reaction of these different sites to build highly complex molecules in a controlled manner.

    Table 2: Reactivity of Functional Groups in 4-Chloro-6-ethynylbenzo[d] researchgate.netsmolecule.comdioxole
    Functional GroupPotential Reaction TypesSignificance
    Ethynyl (-C≡CH)Sonogashira Coupling, "Click" Chemistry (CuAAC), Glaser Coupling, AlkynylationEnables polymerization, bio-conjugation, and extension of π-systems. smolecule.commdpi.com
    Chloro (-Cl)Suzuki Coupling, Buchwald-Hartwig Amination, Nucleophilic Aromatic SubstitutionProvides a site for introducing diverse aryl, alkyl, or amino groups.
    Benzo[d] researchgate.netsmolecule.comdioxole RingElectrophilic Aromatic Substitution (e.g., Friedel-Crafts Acylation)Allows for further functionalization of the core aromatic structure. nih.gov

    Potential Contributions to Advanced Materials Science (e.g., Conjugated Polymers, Optoelectronic Materials)

    The structure of 4-Chloro-6-ethynylbenzo[d] researchgate.netsmolecule.comdioxole is highly promising for the development of advanced organic materials. The ethynyl group is a fundamental building block for creating conjugated polymers, which are the active components in many organic electronic devices. youtube.com Polymerization through the alkyne, via reactions like Sonogashira or Glaser coupling, can lead to poly(arylene ethynylene)s (PAEs), a class of polymers known for their applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.comresearchgate.netacs.org

    The benzo[d] researchgate.netsmolecule.comdioxole moiety itself can play a crucial electronic role. It is generally considered an electron-rich unit. In a polymer backbone, this can create donor-acceptor (D-A) architectures when paired with an electron-deficient monomer. mdpi.com Such D-A systems are critical for tuning the band gap of organic semiconductors, which dictates their optical and electronic properties. mdpi.commdpi.comnih.gov Heterocyclic structures like benzothiadiazoles are often used as acceptors in these systems, and the benzo[d] researchgate.netsmolecule.comdioxole unit could serve as a novel donor component. mdpi.comnih.govmdpi.com Furthermore, the synthesis of related organoselenium compounds incorporating the benzodioxole scaffold points toward applications in semiconducting materials. ias.ac.in

    Table 3: Structural Features and Relevance to Materials Science
    Structural FeatureProperty/FunctionPotential Application
    Ethynyl LinkerEnables π-conjugation along a polymer backbone; provides rigidity.Conjugated polymers for OLEDs, OPVs, and organic field-effect transistors (OFETs). mdpi.comnih.gov
    Benzo[d] researchgate.netsmolecule.comdioxole CoreActs as an electron-donating unit; can improve solubility.Donor component in D-A copolymers for tuning electronic band gaps. mdpi.comnih.gov
    Overall PlanarityFacilitates intermolecular π-stacking.Enhances charge transport in thin-film devices. mdpi.comnih.gov

    Interdisciplinary Research at the Interface of Chemistry and Biology (focus on molecular tools)

    The intersection of chemistry and biology offers fertile ground for applying molecules like 4-Chloro-6-ethynylbenzo[d] researchgate.netsmolecule.comdioxole as molecular tools or probes. The benzo[d] researchgate.netsmolecule.comdioxole scaffold is found in numerous biologically active compounds, including some with antitumor properties. nih.govresearchgate.net However, the most significant potential for this specific compound lies in the ethynyl group's role as a bioorthogonal handle. nih.gov

    Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. researchgate.net The alkyne group is the quintessential bioorthogonal reporter, able to react with an azide partner via click chemistry (CuAAC or strain-promoted SPAAC) with high specificity. researchgate.netnih.gov This allows for a powerful two-step molecular labeling strategy. nih.gov First, the benzodioxole-based molecule can be introduced into a biological system to interact with its target (e.g., a protein or enzyme). Second, a probe carrying an azide—such as a fluorescent dye, an affinity tag like biotin (B1667282), or an imaging agent—can be added, which will covalently attach only to the ethynyl handle of the original molecule. researchgate.netbiorxiv.org This emerging strategy can be used to visualize the distribution of a drug, identify its binding partners, and elucidate its mechanism of action. nih.gov

    Table 4: Application as a Bioorthogonal Molecular Tool
    ComponentFunctionExample
    Benzo[d] researchgate.netsmolecule.comdioxole ScaffoldBiologically active core; recognition element.Designed to bind to a specific enzyme or receptor. researchgate.net
    Ethynyl GroupBioorthogonal handle for "click" chemistry.Allows for covalent attachment of a reporter molecule in a biological setting. researchgate.netnih.gov
    Reporter Molecule (with azide)Provides a signal for detection or isolation.Fluorescent dyes (for imaging), Biotin (for affinity purification), PET imaging agents. researchgate.net
    Biological ApplicationInvestigating biological processes.Visualizing drug localization, target identification, activity-based protein profiling. nih.govnih.gov

    Development of Sustainable and Green Chemistry Protocols for Synthesis

    Future chemical synthesis will increasingly prioritize sustainability. The production of 4-Chloro-6-ethynylbenzo[d] researchgate.netsmolecule.comdioxole and its derivatives represents an opportunity to implement green chemistry principles. Research in related heterocyclic synthesis has highlighted several promising directions. These include the use of microwave irradiation to accelerate reactions, reduce energy consumption, and increase yields. Another key area is the development of reusable heterogeneous catalysts, such as palladium on carbon (Pd/C), which can be easily separated from the reaction mixture and reused, minimizing waste. acs.org Protocols that utilize more environmentally benign solvents, particularly water, or even solvent-free conditions, are highly desirable. The principles of atom economy—maximizing the incorporation of atoms from reactants into the final product—will also guide the design of future synthetic routes.

    Ligand Design and Catalyst Development Utilizing the Benzo[d]researchgate.netsmolecule.comdioxole Framework

    The benzo[d] researchgate.netsmolecule.comdioxole framework, particularly when functionalized with potential coordinating groups like the ethynyl moiety, can be incorporated into ligands for transition metal catalysis. The two oxygen atoms of the dioxole ring can act as a bidentate chelate, and the π-system of the alkyne can also coordinate to a metal center. The chloro- and ethynyl- groups serve as synthetic handles to build more elaborate ligand structures or to anchor the complex to a solid support for creating recyclable catalysts.

    The electronic properties of the benzodioxole ring are also significant. As an electron-donating group, it can increase the electron density on a coordinated metal center. This can, in turn, influence the metal's catalytic activity, for example, by promoting the oxidative addition step in a cross-coupling cycle. The synthesis of organoselenium compounds from benzodioxole precursors also opens the door to developing novel selenoether ligands, which have unique properties in catalysis. ias.ac.in Future research could explore the synthesis of novel catalysts based on this framework and test their efficacy in a range of organic transformations.

    Q & A

    Basic Research Questions

    Q. What are the common synthetic routes for preparing 4-Chloro-6-ethynylbenzo[d][1,3]dioxole, and what factors influence the choice of methodology?

    • Methodology :

    • Nucleophilic substitution : Start with a pre-functionalized benzo[d][1,3]dioxole core (e.g., 4-chloro-6-nitro derivatives) and introduce the ethynyl group via Sonogashira coupling with terminal alkynes under palladium catalysis .
    • Halogenation followed by cross-coupling : Brominate or chlorinate the benzo[d][1,3]dioxole at the 6-position, then use Heck or Sonogashira reactions to attach the ethynyl group.
    • Protecting group strategies : Protect reactive sites (e.g., hydroxyl groups) during synthesis to prevent side reactions.
      • Factors influencing methodology :
    • Reactivity of the halogen (Cl vs. Br) in cross-coupling reactions.
    • Solvent polarity (e.g., DMF for polar intermediates, THF for organometallic steps).
    • Temperature control to avoid decomposition of the ethynyl group.

    Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

    • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : The ethynyl proton appears as a singlet near δ 2.5–3.0 ppm. Aromatic protons in the benzo[d][1,3]dioxole ring show signals between δ 6.5–7.5 ppm, split by coupling with adjacent substituents .
    • ¹³C NMR : The ethynyl carbons resonate at δ 70–85 ppm (sp-hybridized carbons), while the dioxole oxygen-bearing carbons appear near δ 100–110 ppm.
      • Infrared (IR) Spectroscopy : The C≡C stretch of the ethynyl group is observed at ~2100–2260 cm⁻¹.
      • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 224.01 for C₉H₅ClO₂).

    Q. What are the typical chemical reactions involving this compound?

    • Substitution reactions : The chlorine atom at the 4-position undergoes nucleophilic aromatic substitution (NAS) with amines or thiols under basic conditions .
    • Oxidation : The ethynyl group can be oxidized to a ketone using Hg(II) salts, forming a diketone derivative.
    • Cycloaddition : The ethynyl group participates in Huisgen cycloaddition (click chemistry) with azides to form triazoles, useful for bioconjugation .

    Advanced Research Questions

    Q. What strategies resolve contradictions in reaction outcomes during the synthesis of this compound derivatives?

    • Case study : If Sonogashira coupling fails (e.g., due to steric hindrance), alternative methods like Cadiot-Chodkiewicz coupling or microwave-assisted synthesis may improve yields .
    • Data contradiction analysis :

    • If unexpected debromination occurs (as seen in related compounds), evaluate the reducing potential of solvents or catalysts .
    • Use kinetic vs. thermodynamic control by adjusting reaction time and temperature.

    Q. How does the electronic nature of the ethynyl group influence the compound's reactivity in cross-coupling reactions?

    • Electronic effects : The ethynyl group is electron-withdrawing via conjugation, activating the chloro substituent for NAS.
    • Comparative reactivity : Ethynyl-substituted derivatives exhibit faster coupling rates than methyl or methoxy analogues due to enhanced π-backbonding with palladium catalysts .
    • Experimental validation : Perform Hammett studies to correlate substituent effects with reaction rates.

    Q. What methodologies evaluate the anticancer potential of this compound derivatives?

    • In vitro assays :

    • MTT assay : Test cytotoxicity against HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cancer cell lines. IC₅₀ values <10 μM indicate potent activity .
    • Apoptosis analysis : Use flow cytometry with Annexin V/PI staining to quantify cell death mechanisms.
      • Structure-activity relationship (SAR) : Modify the ethynyl group to carboxy or amide derivatives and compare bioactivity .

    Q. How can computational tools predict the pharmacological targets of this compound?

    • Molecular docking : Screen against cancer-related targets (e.g., tubulin, EGFR) using AutoDock Vina. High binding affinity (-9.0 kcal/mol) to tubulin’s colchicine site suggests antimitotic activity .
    • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic attack or redox activity .

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